![molecular formula C5H6F2Si B14340136 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene CAS No. 105746-78-9](/img/structure/B14340136.png)
5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-5-silabicyclo[211]hex-2-ene is a unique organosilicon compound characterized by its bicyclic structure, which includes a silicon atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene typically involves the use of photochemistry. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up. The reaction conditions often involve the use of specific solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of photochemical synthesis and cycloaddition reactions are likely employed on a larger scale. The use of advanced photochemical reactors and optimization of reaction conditions would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted silabicyclo compounds, depending on the specific reaction and reagents used.
Scientific Research Applications
5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions of silicon-containing compounds with biological molecules.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene include:
Bicyclo[2.1.1]hexane: A hydrocarbon analog without silicon or fluorine atoms.
5-Silabicyclo[2.1.1]hex-2-ene: A similar compound without fluorine atoms.
5,5-Dichloro-5-silabicyclo[2.1.1]hex-2-ene: A compound with chlorine atoms instead of fluorine.
Uniqueness
The presence of both silicon and fluorine atoms in this compound gives it unique chemical properties compared to its analogs. The fluorine atoms increase the compound’s reactivity and stability, while the silicon atom allows for the formation of diverse chemical structures. This combination makes this compound a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
105746-78-9 |
|---|---|
Molecular Formula |
C5H6F2Si |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
5,5-difluoro-5-silabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C5H6F2Si/c6-8(7)4-1-2-5(8)3-4/h1-2,4-5H,3H2 |
InChI Key |
YDJNBRICRGOXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1[Si]2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


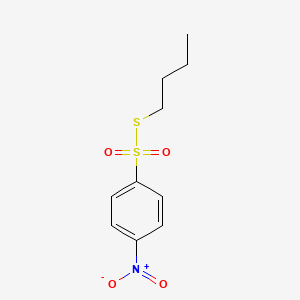
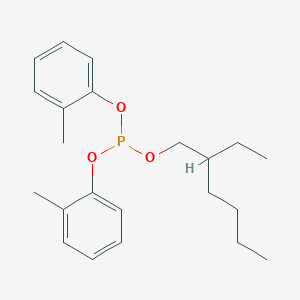
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
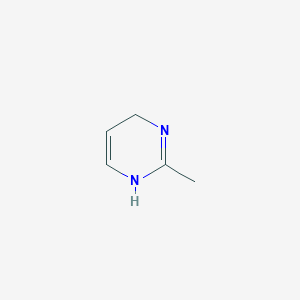
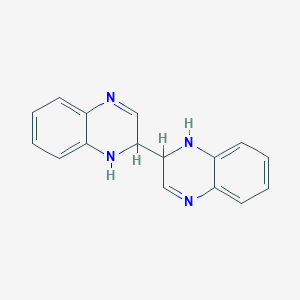
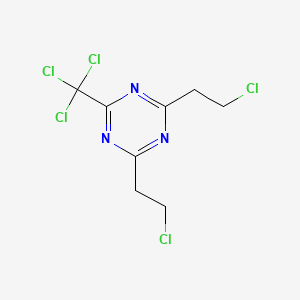
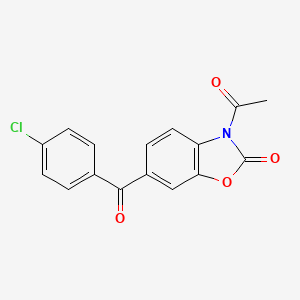
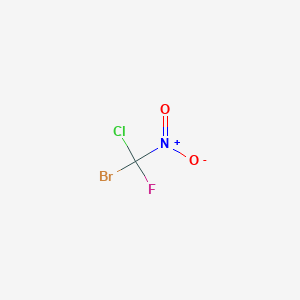
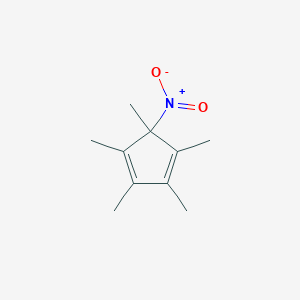
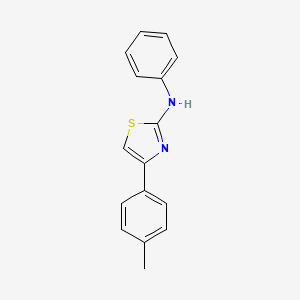
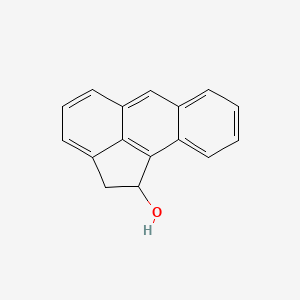
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
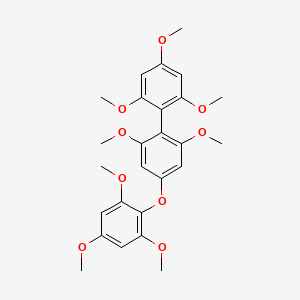
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
